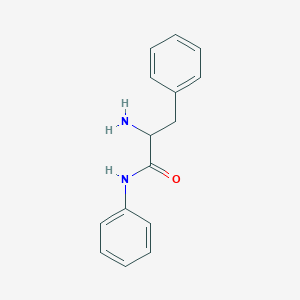

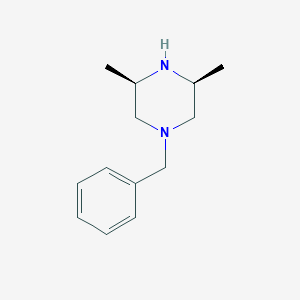

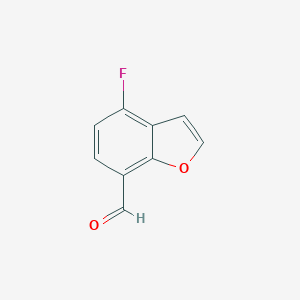

6-苄基-5,6,7,8-四氢-2,6-萘啶-1(2H)-酮

描述

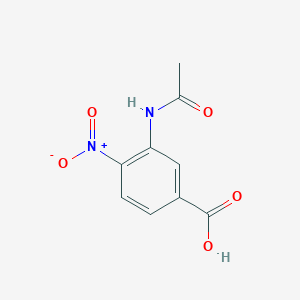

The compound "6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one" is a derivative of naphthyridine, a bicyclic structure composed of two fused six-membered rings with nitrogen atoms at positions 1 and 6. This compound is characterized by a tetrahydro modification indicating the saturation of the two rings and a benzyl group attached to the sixth carbon. The naphthyridine derivatives are of significant interest due to their pharmacological properties and potential as intermediates in the synthesis of natural product analogues .

Synthesis Analysis

The synthesis of related naphthyridinone compounds involves multi-step reactions. A general method for synthesizing dihydronaphthyridinones with aryl-substituted quaternary benzylic centers has been developed, which includes an SNAr reaction using chloronicotinate esters and tertiary benzylic nitriles, followed by a selective nitrile reduction and lactam ring closure . Another approach for synthesizing benzonaphthyrid

科学研究应用

脂质膜和低密度脂蛋白中的抗氧化活性:

- Nam 等人 (2007) 的一项研究探索了 α-生育酚的四氢-1,8-萘啶醇类似物。这些化合物,包括该化合物的变体,在脂质膜和低密度脂蛋白中表现出显着的抗氧化活性。发现它们在捕获过氧自由基方面优于 α-生育酚,并显示出在膜和脂蛋白中具有良好的抗氧化特性的潜力。

合成具有芳基取代季苄基中心的二氢萘啶酮:

- Murray 等人 (2023) 报道了各种 7,8-二氢-1,6-萘啶-5(6H)-酮和 3,4-二氢-2,7-萘啶-1(2H)-酮的合成,包括与“6-苄基-5,6,7,8-四氢-2,6-萘啶-1(2H)-酮”结构类似的化合物。这项研究在有机合成和新型化学化合物的开发方面具有重要意义。

抗眩晕药合成:

- Shiozawa 等人 (1984) 探索了 5,6,7,8-四氢-1,6-萘啶的甲基同系物的合成,作为潜在的抗眩晕药。这项研究与了解与“6-苄基-5,6,7,8-四氢-2,6-萘啶-1(2H)-酮”类似的化合物的化学修饰和潜在治疗应用有关。

C-Met 激酶抑制剂:

- Wang 等人 (2013) 发现,通过将环状脲药效团并入 1,6-萘啶骨架,他们可以创建有效的 c-Met 激酶抑制剂。这对于药物化学和靶向治疗的开发具有重要意义。

属性

IUPAC Name |

6-benzyl-2,5,7,8-tetrahydro-2,6-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15-14-7-9-17(11-13(14)6-8-16-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSOMLGEDNNJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=O)NC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624902 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |

CAS RN |

601514-62-9 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。